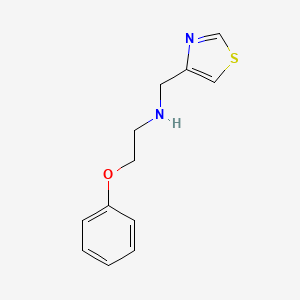
(4Z)-1,1,1-trichloro-4-(hydroxyimino)-4-(4-nitrophenyl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)-1-butanone oxime is a complex organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)-1-butanone oxime typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable hydroxybutanone derivative, followed by the introduction of the nitrophenyl group through a nitration reaction. The final step involves the formation of the oxime group through the reaction of the intermediate compound with hydroxylamine under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)-1-butanone oxime undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The trichloro group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the trichloro group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitro group results in an amine derivative.
科学的研究の応用
4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)-1-butanone oxime has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)-1-butanone oxime exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 4,4,4-Trichloro-3-hydroxy-1-(4-methylphenyl)-1-butanone oxime
- 4,4,4-Trichloro-3-hydroxy-1-(4-aminophenyl)-1-butanone oxime
- 4,4,4-Trichloro-3-hydroxy-1-(4-chlorophenyl)-1-butanone oxime
Uniqueness
Compared to similar compounds, 4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)-1-butanone oxime is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C10H9Cl3N2O4 |
|---|---|
分子量 |
327.5 g/mol |
IUPAC名 |
(4Z)-1,1,1-trichloro-4-hydroxyimino-4-(4-nitrophenyl)butan-2-ol |
InChI |
InChI=1S/C10H9Cl3N2O4/c11-10(12,13)9(16)5-8(14-17)6-1-3-7(4-2-6)15(18)19/h1-4,9,16-17H,5H2/b14-8- |
InChIキー |
OBKJLNDMUVMBKH-ZSOIEALJSA-N |
異性体SMILES |
C1=CC(=CC=C1/C(=N\O)/CC(C(Cl)(Cl)Cl)O)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C(=NO)CC(C(Cl)(Cl)Cl)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


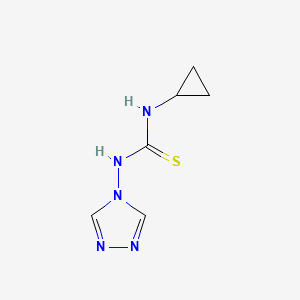
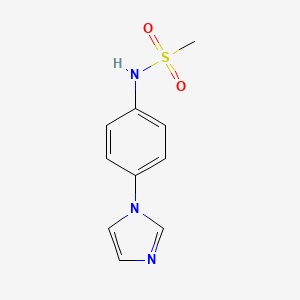
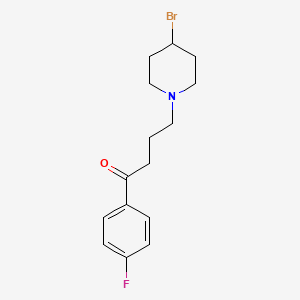
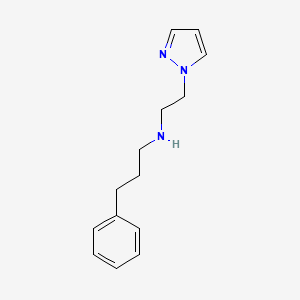
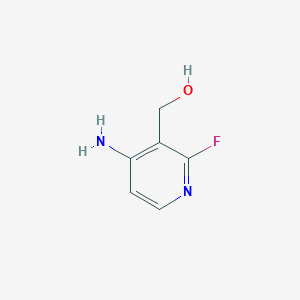
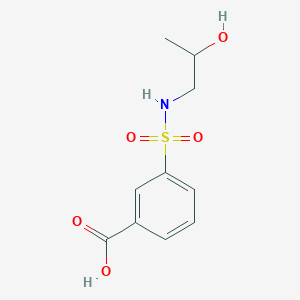
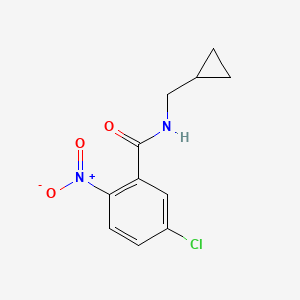
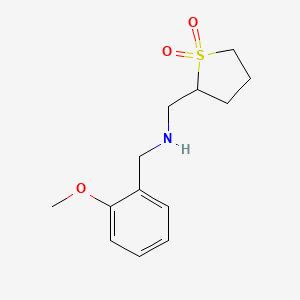
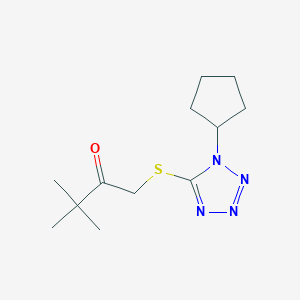

![Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B14915464.png)
![2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethan-1-amine](/img/structure/B14915467.png)
